4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid
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Overview
Description
4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is part of the broader quinoline family, which is recognized for its significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with model alkanoic acids or arene carboxaldehydes under thermally induced or microwave-assisted conditions . Acid-catalyzed hydrolysis of the resulting ester derivatives yields the desired quinoline carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methodologies, such as the use of enaminones as replacements for 1,3-dicarbinols to improve yield and practicality . These methods ensure the production of highly pure compounds with excellent yields, making them suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. . This mechanism is particularly effective in treating bacterial infections.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Fluoroquinolones: Widely used as antibiotics with significant antibacterial properties.
Imidazoquinolines: Investigated for their antibacterial and antiviral activities.
Uniqueness
4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid stands out due to its unique phenethyloxy substitution, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
78105-11-0 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-oxo-7-(2-phenylethoxy)-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c20-17-14-7-6-13(10-16(14)19-11-15(17)18(21)22)23-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,19,20)(H,21,22) |
InChI Key |
IEWNHJMPTUOWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O |
Origin of Product |
United States |
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